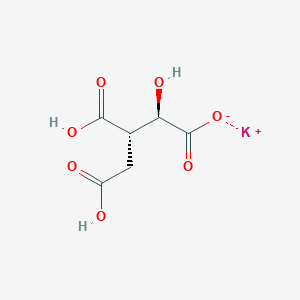

(+)-Potassium Ds-threo-isocitrate monobasic

Description

Properties

Molecular Formula |

C6H7KO7 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

potassium;(2R,3S)-3-carboxy-2,5-dihydroxy-5-oxopentanoate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1 |

InChI Key |

IVLPTBJBFVJENN-LEJBHHMKSA-M |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Neutralization of the Parent Acid

The most direct approach to preparing potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate involves the neutralization of (2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid with potassium hydroxide. This method relies on an acid-base reaction to form the potassium salt while preserving the stereochemistry of the parent compound.

The general reaction can be represented as:

(2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid + KOH → Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate + H₂O

This approach typically involves careful pH control to ensure selective deprotonation of one carboxylic acid group, resulting in the monopotassium salt. The reaction parameters must be optimized to prevent the formation of the dipotassium salt, which would occur if both carboxylic acid groups are deprotonated.

Salt Formation in Aqueous Medium

The preparation of potassium salts of hydroxycarboxylic acids in aqueous media has been demonstrated to offer several advantages, including more thorough reaction completion, reduced reaction time, lower energy consumption, and decreased material loss. This approach can be adapted for the synthesis of potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate.

A general procedure involves:

- Addition of the parent acid to water in a reaction vessel

- Addition of potassium hydroxide in a controlled manner with continuous stirring

- Monitoring the pH to ensure selective formation of the monopotassium salt

- Concentration and crystallization of the product

This method has been reported to improve product yield and significantly reduce production costs compared to non-aqueous approaches. Additionally, the salt formation in water avoids the problem of moisture absorption in the finished product, ensuring better quality of the potassium salt formation.

Specific Preparation Methods

Direct Neutralization Method

Reagents and Conditions

Table 1: Reagents for Direct Neutralization Method

| Component | Quantity | Role |

|---|---|---|

| (2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid | 100 g | Starting material |

| Potassium hydroxide (85-90% purity) | 36-38 g | Neutralizing agent |

| Water | 250-300 mL | Reaction medium |

| Activated carbon | 10 g | Purification agent |

The neutralization process should be conducted under controlled temperature conditions (typically 20-25°C) to prevent any potential epimerization of the chiral centers. The molar ratio of the parent acid to potassium hydroxide is critical for obtaining the monopotassium salt and is typically maintained at 1:1 to 1:1.1.

Detailed Procedure

- Dissolve (2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid in water (250-300 mL) in a suitable reaction vessel with continuous stirring.

- Prepare a solution of potassium hydroxide by dissolving the appropriate amount (36-38 g) in a minimal volume of water.

- Add the potassium hydroxide solution dropwise to the acid solution while maintaining the temperature between 20-25°C and continuously monitoring the pH.

- Continue stirring for 2-3 hours to ensure complete reaction.

- Add activated carbon (10% by weight of the parent acid) to the solution and continue stirring for an additional 30 minutes.

- Filter the solution to remove the activated carbon and any insoluble impurities.

- Concentrate the filtrate under reduced pressure at a temperature below 40°C.

- Cool the concentrated solution to 0°C and add an appropriate alcohol (isopropanol or ethanol) to induce crystallization.

- Maintain the temperature between 0-5°C for 12-24 hours to complete crystallization.

- Collect the crystals by filtration, wash with cold alcohol, and dry at 35-40°C under vacuum.

This procedure typically yields potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate with a purity exceeding 95% and in yields of 90-95%.

Electrodialysis-Based Method

Electrodialysis offers a selective approach for the preparation of monopotassium salts from dicarboxylic acids. This method can be adapted for the preparation of potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate, especially when starting from the dipotassium salt.

Principle and Setup

The electrodialysis method involves the partial conversion of a dialkali metal salt of a dicarboxylic acid to produce the monoalkali metal salt. This is achieved using a three-compartment electrodialysis cell, where the dipotassium salt solution is placed in the center compartment. As electrodialysis proceeds, potassium ions migrate from the center compartment to the cathode compartment, resulting in the formation of the monopotassium salt in the center compartment.

Detailed Procedure

- Prepare a solution of dipotassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate by dissolving the parent acid (100 g) in water (400 mL) and adding potassium hydroxide (114-115 g) to form the dipotassium salt.

- Place this solution in the center compartment of a three-compartment electrodialysis cell.

- Fill both the anode and cathode compartments with appropriate electrolyte solutions.

- Apply a controlled electric current (typically 10-15 amperes) while monitoring the pH of the center compartment solution.

- Continue the electrodialysis until the pH of the center compartment reaches an inflection point (typically around pH 4.5-5.0), indicating the formation of the monopotassium salt.

- Remove the solution from the center compartment and concentrate it under reduced pressure.

- Induce crystallization by cooling and adding an appropriate precipitating agent.

- Collect the crystals by filtration, wash, and dry under appropriate conditions.

The progress of the electrodialysis can be monitored by tracking the pH of the center compartment solution, which shows an inflection point when the conversion to the monopotassium salt is approximately complete. This approach provides a more selective method for obtaining the monopotassium salt compared to direct neutralization.

Biocatalytic Approach

Biocatalytic methods offer stereoselective approaches for the synthesis of hydroxycarboxylic acids, which can then be converted to their potassium salts. This approach is particularly valuable for ensuring the correct stereochemistry at the chiral centers.

Enzymatic Synthesis

Recent advances in biocatalysis have enabled the stereoselective synthesis of hydroxycarboxylic acids using aldolases and stereocomplementary dehydrogenases. This approach can be adapted for the synthesis of (2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid, followed by conversion to the potassium salt.

The enzymatic process typically involves:

- Enzymatic aldol addition using stereoselective aldolases to form the carbon skeleton with the correct stereochemistry

- Enzymatic reduction using stereocomplementary dehydrogenases to establish the hydroxyl group with the desired configuration

- Isolation of the (2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid

- Conversion to the potassium salt using controlled neutralization with potassium hydroxide

This approach offers the advantage of high stereoselectivity, often achieving diastereomeric ratios exceeding 95:5. However, it requires specialized enzymatic catalysts and careful control of reaction conditions.

Chemical Synthesis from Pentose Derivatives

An alternative approach involves the oxidative transformation of pentose derivatives to produce 3,4-dicarboxybutanoic acid derivatives, which can be further modified to obtain the desired stereochemistry and converted to the potassium salt.

Oxidative Approach

This method involves:

- Preparation of a 3-leaving group substituted pentose precursor

- Oxidation using a peroxide in the presence of a base to produce 3,4-dihydroxybutanoic acid derivatives

- Further oxidation and stereochemical control to obtain (2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid

- Conversion to the potassium salt via controlled neutralization

The specific reaction parameters include:

Table 2: Reaction Parameters for Oxidative Synthesis

| Parameter | Value | Purpose |

|---|---|---|

| Oxidant | Hydrogen peroxide or organic peroxide | Oxidizing agent |

| Base | Potassium carbonate or potassium hydroxide | pH control and formation of potassium salt |

| Solvent | Water or water/alcohol mixture | Reaction medium |

| Temperature | 20-40°C | Prevent degradation |

| Reaction time | 2-6 hours | Ensure complete reaction |

This method requires careful control of the oxidation conditions to ensure the desired stereochemistry and to prevent over-oxidation or degradation of the product.

Purification and Characterization

Purification Techniques

The purification of potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate typically involves a combination of the following techniques:

Recrystallization

Recrystallization from appropriate solvent systems is one of the most effective methods for purifying potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate. Common solvent systems include:

- Water/ethanol mixtures

- Water/isopropanol mixtures

- Water/acetone mixtures

The recrystallization process typically involves:

- Dissolving the crude product in a minimum volume of hot solvent

- Treatment with activated carbon if necessary to remove colored impurities

- Filtration to remove insoluble impurities and activated carbon

- Cooling the filtrate slowly to induce crystallization

- Collection of crystals by filtration, washing with cold solvent, and drying under appropriate conditions

Selective Precipitation

Selective precipitation can be achieved by adding an appropriate anti-solvent to a concentrated aqueous solution of the product. This approach exploits the differential solubility of the product and impurities in the mixed solvent system. Commonly used anti-solvents include:

- Ethanol

- Isopropanol

- Acetone

The precipitation is typically performed at low temperatures (0-5°C) to maximize yield and purity.

Characterization Methods

Characterization of potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate typically involves:

Spectroscopic Analysis

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and assessing purity. The spectra should be consistent with the expected structure, with characteristic chemical shifts for the CH-OH group (typically 4.0-4.5 ppm in ¹H NMR) and the CH-COOH group (typically 2.5-3.0 ppm in ¹H NMR).

IR Spectroscopy : IR spectroscopy can confirm the presence of hydroxyl and carboxylate functional groups, with characteristic absorption bands for OH stretching (3300-3500 cm⁻¹), C=O stretching of carboxylate (1550-1650 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).

Chromatographic Analysis

HPLC Analysis : HPLC can be used to assess purity and detect potential impurities. Typically, a C18 reverse-phase column with appropriate mobile phase conditions is used.

TLC Analysis : TLC can be used as a rapid screening method for monitoring reaction progress and assessing purity.

Determination of Stereochemistry

Polarimetry : Measurement of optical rotation can confirm the stereochemistry of the compound, with the (2R,3S) isomer having a specific optical rotation.

Chiral HPLC : Chiral HPLC analysis can be used to assess enantiomeric and diastereomeric purity, typically using appropriate chiral stationary phases.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Table 3: Comparison of Preparation Methods

| Method | Typical Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Neutralization | 90-95 | >95 | Simple, scalable, cost-effective | Less stereoselective |

| Electrodialysis | 85-90 | >98 | Highly selective, good purity | Equipment intensive, higher cost |

| Biocatalytic Approach | 75-85 | >98 | Excellent stereoselectivity | Requires specialized enzymes, higher cost |

| Chemical Synthesis from Pentose | 70-80 | >95 | Versatile, can be optimized | Multi-step, potentially lower yield |

The direct neutralization method offers the highest yield and is the most straightforward approach, making it suitable for large-scale production. However, the electrodialysis and biocatalytic approaches provide better stereochemical control and higher purity, albeit at higher cost and complexity.

Scalability and Industrial Applicability

The direct neutralization method in aqueous medium is the most scalable and industrially applicable approach. It requires minimal specialized equipment, uses readily available reagents, and can be easily scaled up for industrial production. The salt formation in water also avoids the problem of moisture absorption in the finished product, ensuring better quality and stability.

The electrodialysis method, while offering excellent selectivity, requires specialized equipment and may be more challenging to scale up. However, it may be preferred for applications requiring higher purity.

The biocatalytic approach, while offering excellent stereoselectivity, faces challenges in scaling up due to the cost and availability of enzymatic catalysts. However, advances in enzyme immobilization and recycling may improve its industrial applicability in the future.

Optimization Strategies

Process Optimization

Optimization of the preparation methods for potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate typically focuses on:

pH Control : Maintaining optimal pH (typically 7-8 for neutralization) ensures selective formation of the monopotassium salt while preventing epimerization of the chiral centers.

Temperature Control : Keeping the temperature between 20-25°C during neutralization and below 40°C during concentration prevents degradation and epimerization.

Crystallization Conditions : Optimizing solvent composition, cooling rate, and seeding strategies can significantly improve crystal quality and yield. The ideal temperature range for crystallization is typically 0-5°C, with a holding time of 12-24 hours.

Purification Strategy : Implementing a multi-step purification approach, combining activated carbon treatment, filtration, and recrystallization, can achieve higher purity without sacrificing yield.

Quality Control Parameters

Key quality control parameters for potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate include:

Chemical Purity : Typically assessed by HPLC and should exceed 95-98%.

Stereochemical Purity : Diastereomeric ratio should exceed 95:5, typically assessed by chiral HPLC or NMR analysis.

Potassium Content : Typically assessed by atomic absorption spectroscopy and should match the theoretical value for the monopotassium salt.

Water Content : Should be minimized to ensure stability, typically assessed by Karl Fischer titration.

Appearance : White to off-white crystalline powder with consistent particle size distribution.

Chemical Reactions Analysis

Types of Reactions

Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl groups can be reduced to primary alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly beneficial in formulations aimed at reducing oxidative damage in conditions such as cardiovascular diseases and neurodegenerative disorders.

Case Study: Neuroprotection

A study published in the Journal of Neurochemistry demonstrated that potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate could reduce neuronal cell death induced by oxidative stress in vitro. The compound was effective in preserving mitochondrial function and reducing apoptosis markers in neuronal cell lines .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been utilized in formulations targeting inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines.

Food Technology Applications

Food Preservative

Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate is employed as a food preservative due to its antioxidant properties. It helps extend the shelf life of various food products by preventing oxidative rancidity.

Case Study: Shelf Life Extension

In a study conducted on fruit juices, the addition of potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate significantly delayed spoilage and maintained flavor integrity over extended storage periods. The results indicated a reduction in microbial growth and improved sensory qualities compared to control samples .

Biochemical Research Applications

Metabolic Studies

This compound serves as a substrate in various biochemical assays to study metabolic pathways involving dicarboxylic acids. Its stereochemistry allows researchers to investigate enzyme specificity and activity related to stereoisomers.

Case Study: Enzyme Kinetics

A detailed kinetic study involving potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate was performed to evaluate its interaction with specific enzymes involved in carbohydrate metabolism. The findings revealed insights into the enzyme's catalytic mechanisms and substrate preferences .

Data Tables

Mechanism of Action

The mechanism of action of Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.

Comparison with Similar Compounds

Structural Analogs with Shared Stereochemistry

Compound: Methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate

- Key Differences: Contains a methyl ester, fluorine, phenyl, and tert-butylsulfinylamino substituents instead of carboxyl/hydroxyl groups.

- Stereochemical Impact : The (2R,3S) configuration facilitates specific intermolecular interactions, such as weak C–H⋯O hydrogen bonds in its crystal lattice, forming zigzag chains along the a-axis .

- Functional Implications : The ester and sulfinyl groups reduce polarity compared to the potassium salt, suggesting lower solubility in aqueous systems.

Metal Salts with Different Cations

Compound: Magnesium (2R,3S)-2,3,4-Trihydroxybutanoate

- Molecular Formula : C₈H₁₄MgO₁₀ (MW: 294.50 g/mol) .

- Key Differences: Functional Groups: Three hydroxyl groups vs. two carboxyl groups in the potassium compound. Metal Ion: Mg²⁺ (divalent) vs.

- Applications : Magnesium salts are often used in antacids or magnesium supplements, whereas potassium salts may target electrolyte balance or act as buffering agents.

Stereoisomers and Carboxyl Group Variations

Compound : (2S,3S)-2-Hydroxybutane-1,2,3-Tricarboxylate

- Molecular Formula : C₇H₁₀O₇ (MW: 206.15 g/mol) .

- Key Differences :

- Stereochemistry : (2S,3S) configuration vs. (2R,3S) in the potassium compound, altering spatial arrangement and biological recognition.

- Carboxyl Groups : Three carboxyl groups enhance acidity and metal-chelation capacity compared to the potassium compound’s two carboxyl groups.

- Functional Implications : Increased carboxylation may improve binding to enzymes or metal ions in metabolic pathways.

Research Findings and Implications

- Crystallography : The (2R,3S) configuration in analogs promotes hydrogen-bonded networks (e.g., zigzag chains in ’s methyl ester), whereas the potassium salt’s ionic interactions may favor dense ionic lattices .

- Solubility Trends : Potassium salts generally exhibit higher aqueous solubility than magnesium analogs due to lower charge density and weaker ionic cross-linking .

- Biological Relevance : Stereochemistry and carboxyl group count influence enzyme specificity; the (2R,3S) configuration may mimic natural substrates in metabolic pathways, while additional carboxyl groups enhance metal binding .

Biological Activity

Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate, also known as potassium 3,4-dicarboxy-2-hydroxybutanoate, is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate is characterized by its molecular formula and a molecular weight of approximately 230.22 g/mol. It features two carboxyl groups and one hydroxyl group attached to a butanoic acid backbone. This specific stereochemistry contributes to its unique reactivity and biological properties.

The biological activity of potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate is primarily attributed to its ability to interact with various biochemical pathways:

- Enzyme Modulation : The compound can influence enzyme activity related to glycolysis and the tricarboxylic acid cycle (TCA cycle), acting as a metabolic intermediate in these pathways.

- Cellular Signaling : Its structural similarity to other key metabolites suggests potential functions in energy metabolism and cellular signaling processes.

- Oxidation-Reduction Reactions : The presence of hydroxyl and carboxyl groups enables the compound to participate in redox reactions, affecting cellular redox states and metabolic functions.

1. Metabolic Effects

Research indicates that potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate may enhance oxidative metabolism. A study demonstrated that treatment with 2-hydroxybutyrate (a related metabolite) improved exercise performance in mice by increasing oxidative capacity and delaying fatigue during high-intensity exercise . This suggests that similar compounds could have beneficial effects on energy metabolism.

2. Interaction with Biomolecules

Investigations into the interactions of this compound with other biomolecules are ongoing. Preliminary studies suggest it may bind to enzymes involved in metabolic pathways, potentially influencing their activity and altering metabolic fluxes .

Case Study 1: Exercise Performance Enhancement

A significant study published in eLife explored the effects of 2-hydroxybutyrate on exercise performance. Mice treated with this metabolite exhibited increased oxygen consumption during exercise tests, correlating with improved time-to-exhaustion compared to control groups. This study highlights the potential role of potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate as a performance enhancer in athletic contexts .

Case Study 2: Cancer Metabolism

Another investigation focused on the role of metabolites like 2-hydroxyglutarate in acute myeloid leukemia (AML). It was found that certain metabolites produced by mutated isocitrate dehydrogenases could influence cancer cell proliferation. While potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate was not directly studied in this context, its structural relatives suggest it may play a role in cancer metabolism due to similar biochemical pathways .

Comparative Analysis with Related Compounds

To better understand the uniqueness of potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium (2R,3S)-2-hydroxybutanoate | C₄H₇KO₅ | Contains one less carboxyl group |

| Potassium 2-carboxy-3-hydroxybutanoate | C₄H₆KO₄ | Lacks one hydroxyl group |

| Potassium 3-hydroxybutanoate | C₄H₈O₄K | Only one carboxyl group; more saturated |

This table illustrates how potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate stands out due to its specific stereochemistry and dual functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.